2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[4-[(2,5-dimethoxyphenyl)sulfonylamino]phenyl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S2/c1-27-17-9-10-19(28-2)20(13-17)30(25,26)23-16-7-5-15(6-8-16)12-21(24)22-14-18-4-3-11-29-18/h3-11,13,23H,12,14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEIUULFAQMOGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonamide Coupling
The reaction of 4-aminophenyl derivatives with 2,5-dimethoxybenzenesulfonyl chloride is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions. Pyridine or triethylamine (TEA) is employed to scavenge HCl, facilitating nucleophilic substitution at the amine group.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Solvent | THF/DCM (1:1) | |
| Base | Pyridine (2.5 equiv) | |
| Reaction Time | 6–8 hours at 25°C | |
| Yield | 78–85% |
The intermediate 4-(2,5-dimethoxybenzenesulfonamido)phenyl is isolated via precipitation in ice-cwater and recrystallized from ethanol.
Acetamide Backbone Assembly
Chloroacetylation
The sulfonamide intermediate is reacted with chloroacetyl chloride in acetone-water (3:1) to introduce the acetamide moiety. Sodium acetate buffers the reaction, minimizing unwanted hydrolysis.
Reaction Conditions:
Thiophen-2-ylmethylamine Coupling
The chloroacetamide derivative undergoes nucleophilic substitution with thiophen-2-ylmethylamine in dimethylformamide (DMF). Catalytic potassium iodide enhances reactivity by facilitating halide displacement.
Optimized Parameters:
Critical Process Optimization Strategies
Solvent System Selection
Purification Techniques
-
Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials.
-
Recrystallization from methanol yields >99% purity, confirmed by HPLC.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Industrial-Scale Considerations
Continuous Flow Synthesis
Patented methods for analogous compounds utilize continuous flow reactors to enhance throughput and reduce reaction times from hours to minutes.
Cost-Effective Reagents
Replacing HATU with EDC/HOBt in amide couplings lowers production costs without compromising yield.
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
The compound 2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide is a novel sulfonamide derivative that has garnered attention in various scientific research applications. This article will explore its chemical properties, synthesis, and potential applications in medicinal chemistry, biological research, and material science.
Key Structural Features
- Sulfonamide Group : Known for its antibacterial properties and ability to inhibit certain enzymes.
- Dimethoxybenzene Moiety : Imparts hydrophobic characteristics and can influence the compound's binding affinity to biological targets.
- Thiophene Ring : Adds to the electronic properties of the molecule, potentially enhancing its reactivity.
Medicinal Chemistry
The compound shows promise as a potential pharmaceutical agent due to its structural similarity to known drugs. Its sulfonamide group may exhibit antibacterial or antiviral activity, making it a candidate for further drug development studies.
Biological Research
Research has indicated that compounds containing sulfonamide groups can interact with various biological pathways. Studies may focus on:
- Enzyme Inhibition : Investigating the ability of the compound to inhibit specific enzymes involved in disease processes.
- Cellular Assays : Evaluating cytotoxicity and cellular uptake in different cell lines.
Material Science
Due to its unique chemical structure, this compound may also find applications in the development of advanced materials, such as:
- Polymer Chemistry : Serving as a building block for synthesizing new polymers with desirable properties.
- Nanotechnology : Potential use in creating nanomaterials for drug delivery systems or sensors.
Case Study 1: Antimicrobial Activity
A study conducted on related sulfonamide compounds demonstrated significant antimicrobial activity against various bacterial strains. The mechanism was attributed to the inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
Case Study 2: Drug Development
Research focusing on similar compounds has led to the development of several FDA-approved medications. These studies highlight the importance of optimizing structural features to enhance efficacy and reduce side effects.
Mechanism of Action
The mechanism of action of 2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide would depend on its specific application. In a biological context, the sulfonamide group could inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity. The aromatic rings and thiophene moiety could facilitate binding to hydrophobic pockets in proteins, enhancing its efficacy.
Comparison with Similar Compounds
Structural and Functional Analogues
Key Structural Features for Comparison :
- Core heterocycle : Presence of [1,2,4]triazolo[4,3-b]pyridazine.
- Piperazine substituents : Variations in sulfonyl, carboxamide, or alkyl groups.
- Biological activity : Inhibitory effects on targets like BRD4, Lin28, or antifungal mechanisms.
Table 1: Comparison of Selected Analogues
Physicochemical Properties
- Melting Points: Derivatives like (E)-4b exhibit high melting points (253–255°C), attributed to strong intermolecular hydrogen bonding from the propenoic acid group, whereas sulfonyl-containing compounds (e.g., target compound) may have lower melting points due to reduced crystallinity .
Q & A
Basic: What are the optimal synthetic routes and critical reaction conditions for this compound?
Answer:
The synthesis involves multi-step reactions with precise control of conditions to ensure high yield and purity. Key steps include:
- Sulfonamide Formation: Reacting 2,5-dimethoxybenzenesulfonyl chloride with 4-aminophenylacetamide under basic conditions (e.g., triethylamine in dichloromethane) .
- Thiophene Functionalization: Coupling the intermediate with (thiophen-2-yl)methylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in inert solvents (DMF or DCM) .
Critical Conditions:
| Parameter | Optimal Range | Purpose |
|---|---|---|
| Temperature | 0–5°C (initial step), 25–40°C (coupling) | Minimize side reactions |
| Solvent | Dichloromethane/DMF | Enhance solubility and reactivity |
| Catalysts | Triethylamine, EDC/HOBt | Facilitate amide bond formation |
| Reaction Time | 3–6 hours (per step) | Balance yield and purity |
Validation: Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) are essential to confirm structural integrity .
Basic: Which analytical techniques are most effective for confirming structural integrity and purity?
Answer:
A combination of spectroscopic and chromatographic methods is required:
- 1H/13C NMR: Assigns proton and carbon environments, confirming substituent positions (e.g., sulfonamide NH at δ 10–12 ppm) .
- Fourier-Transform Infrared (FT-IR): Identifies functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% recommended for biological assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
